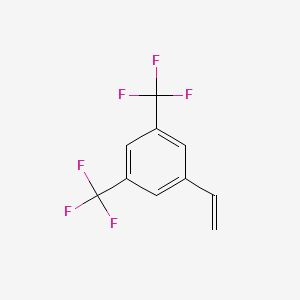

3,5-Bis(trifluoromethyl)styrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFICVUCVPKKPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378301 | |

| Record name | 3,5-Bis(trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-59-7 | |

| Record name | 1-Ethenyl-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)styrene

Executive Summary: This document provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)styrene, a fluorinated vinylbenzene derivative with significant applications in materials science and pharmaceutical development. Its unique electronic and steric properties, imparted by the two trifluoromethyl groups, make it a valuable monomer for specialty polymers and a critical building block in medicinal chemistry. This guide covers its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety information, tailored for researchers, chemists, and professionals in drug discovery.

Introduction

This compound, also known as 1-ethenyl-3,5-bis(trifluoromethyl)benzene, is an organic compound featuring a vinyl group attached to a benzene ring substituted with two trifluoromethyl (-CF3) groups at the meta positions. The strong electron-withdrawing nature and high lipophilicity of the -CF3 groups significantly influence the reactivity of the vinyl moiety and the overall properties of the molecule. These characteristics are highly sought after in the design of advanced materials and pharmacologically active compounds. In polymer science, its incorporation can enhance thermal stability, chemical resistance, and optical properties. In medicinal chemistry, the 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure, often used to improve the metabolic stability and binding affinity of drug candidates.

Chemical and Physical Properties

The defining features of this compound are its high molecular weight for a styrene derivative and its distinct solubility and reactivity profiles, stemming from the hexafluoro-substitution. Key quantitative data are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 349-59-7 | [1][2] |

| Molecular Formula | C₁₀H₆F₆ | [1] |

| Molecular Weight | 240.15 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 60 °C at 20 mmHg | [4] |

| Density | 1.334 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.424 - 1.428 | [3][4] |

| Solubility | Sparingly soluble in water. | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [1][2] |

Synthesis and Manufacturing

The most common and scalable synthesis of trifluoromethyl-substituted styrenes involves a Grignard reaction followed by dehydration.[5] This multi-step process offers a reliable pathway from commercially available halogenated precursors.

Experimental Protocol: Grignard Pathway

This protocol describes a representative synthesis starting from 3,5-bis(trifluoromethyl)bromobenzene.

Step 1: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium slurry to initiate the reaction. Initiation may be evidenced by gentle refluxing.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. Safety Note: The preparation of trifluoromethylphenyl Grignard reagents can be highly exothermic and requires careful temperature control to prevent runaway reactions.[7][8]

Step 2: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of acetaldehyde in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 3: Dehydration to this compound

-

Dissolve the crude 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in dry benzene or toluene.

-

Add a dehydrating agent, such as phosphorus(V) oxide or potassium hydrogen sulfate.[5]

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting alcohol is consumed.

-

Cool the reaction mixture, filter to remove the dehydrating agent, and wash the filtrate with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, remove the solvent, and purify the resulting crude styrene by vacuum distillation.

Key Applications

Polymer Science

This compound is a monomer used to produce homopolymers and copolymers with unique properties. The bulky and electron-withdrawing -CF3 groups can increase the glass transition temperature (Tg), improve thermal stability, and lower the refractive index of the resulting polymers, making them suitable for specialty optical and electronic applications.[9]

Experimental Protocol: General Free-Radical Polymerization

-

Dissolve this compound monomer in a suitable solvent (e.g., toluene or anisole) in a Schlenk flask.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

De-gas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a specified time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Terminate the reaction by cooling the mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Drug Discovery and Medicinal Chemistry

The introduction of trifluoromethyl groups is a widely used strategy in drug design to enhance a molecule's therapeutic profile. The 3,5-bis(trifluoromethyl)phenyl moiety can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity through specific electronic interactions.[4] This motif is found in various therapeutic agents and organocatalysts. For instance, derivatives are used as potent growth inhibitors of drug-resistant bacteria, and the related compound 3,5-bis(trifluoromethyl)benzonitrile is a starting material for the FDA-approved cancer drug Selinexor.[4][10]

Safety and Handling

This compound is a flammable and irritant chemical. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Type | GHS Classification | Statement Code |

| Physical | Flammable liquid and vapour | H225 / H226 |

| Health | Causes skin irritation | H315 |

| Health | Causes serious eye irritation | H319 |

| Health | May cause respiratory irritation | H335 |

| Signal Word | Danger |

Data sourced from multiple chemical suppliers.[1]

Conclusion

This compound is a highly functionalized monomer and chemical intermediate whose value is derived from its unique bis-trifluoromethyl substitution pattern. This guide has detailed its core properties, provided robust protocols for its synthesis and polymerization, and highlighted its significant role as a privileged structural motif in the development of advanced polymers and pharmaceuticals. Adherence to strict safety protocols is mandatory when handling this reactive and hazardous compound. Its continued use in research and development is expected to contribute to innovations across multiple scientific disciplines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sioc.ac.cn [sioc.ac.cn]

- 3. This compound, 96%, stab. 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. afinitica.com [afinitica.com]

- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

physical and chemical properties of 3,5-Bis(trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Bis(trifluoromethyl)styrene. It includes a summary of its key data, detailed hypothetical experimental protocols for its synthesis, and a discussion of its reactivity and potential applications, particularly in the fields of medicinal chemistry and polymer science.

Core Properties and Data

This compound is a substituted styrene molecule characterized by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the compound's reactivity and physical properties.

Physical and Chemical Data Summary

| Property | Value | Reference |

| Chemical Name | 1-ethenyl-3,5-bis(trifluoromethyl)benzene | |

| Synonyms | 1,3-Bis(trifluoromethyl)-5-vinylbenzene | |

| CAS Number | 349-59-7 | |

| Molecular Formula | C₁₀H₆F₆ | |

| Molecular Weight | 240.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 59-61 °C at 20 mmHg | |

| Melting Point | 7-8 °C (lit.) | |

| Density | 1.334 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.425 (lit.) | [1] |

| Solubility | Sparingly soluble in water. | [2] |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 3,5-Bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

-

Once initiated, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The flask is cooled in an ice bath, and a solution of freshly distilled acetaldehyde in anhydrous THF is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol.

Experimental Protocol: Dehydration to this compound

Materials:

-

Crude 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

-

Potassium bisulfate (KHSO₄) or another suitable acidic catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

The crude 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of potassium bisulfate is added to the solution.

-

The mixture is heated to reflux, and water is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Stability

The two trifluoromethyl groups on the aromatic ring are strong electron-withdrawing groups. This electronic effect has several important consequences for the reactivity of this compound:

-

Vinyl Group Reactivity: The electron-deficient nature of the aromatic ring can influence the reactivity of the vinyl group in polymerization and other addition reactions. The stability of potential carbocation intermediates is affected, which can alter reaction pathways compared to electron-rich styrenes.

-

Aromatic Ring Substitution: The trifluoromethyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution.

-

Stability: The C-F bonds are very strong, making the trifluoromethyl groups highly stable under a wide range of reaction conditions. However, the overall stability of the molecule should be considered, especially in the presence of strong nucleophiles or bases. The compound is flammable and should be handled with appropriate precautions.[2]

Applications in Research and Development

The unique electronic properties of this compound make it a valuable building block in several areas of chemical research and development.

Logical Relationship of Properties to Applications

Caption: Relationship between the properties of this compound and its applications.

Medicinal Chemistry

The trifluoromethyl group is a common motif in pharmaceuticals. Its incorporation can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a precursor for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into more complex molecules with potential therapeutic applications. For instance, this structural unit is found in compounds investigated for their activity in various disease areas.

Polymer Science

Styrenic monomers are fundamental in polymer chemistry. The presence of the trifluoromethyl groups in this compound can impart unique properties to polymers derived from it. These properties may include increased thermal stability, altered solubility, a lower refractive index, and modified surface properties. Copolymers of this compound with other monomers can lead to a wide range of materials with tailored characteristics for specialized applications. For example, it can be used in the synthesis of partially fluorinated polymers.[3]

Safety Information

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound, 96%, stab. 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 96%, stab. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Bis(trifluoromethyl)styrene structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a key synthetic application of 3,5-Bis(trifluoromethyl)styrene, a fluorinated organic compound of significant interest in chemical synthesis and drug discovery.

Core Compound Properties

This compound, also known as 1,3-bis(trifluoromethyl)-5-vinylbenzene, is a styrene derivative featuring two trifluoromethyl groups on the benzene ring. These electron-withdrawing groups impart unique chemical properties that make it a valuable building block in organic synthesis.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₆F₆ |

| Molecular Weight | 240.15 g/mol |

| CAS Number | 349-59-7 |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 7-8 °C |

| Boiling Point | 60 °C at 20 mmHg |

| Density | 1.334 g/mL at 25 °C |

| Synonyms | 1,3-bis(trifluoromethyl)-5-vinylbenzene, 1,3-Bis(trifluoromethyl)-5-ethenylbenzene |

Synthetic Utility in Chemical Synthesis

This compound serves as a versatile precursor in the synthesis of more complex molecules. The trifluoromethyl groups can significantly influence the electronic properties and lipophilicity of a target molecule, which is a critical consideration in drug design.

Experimental Protocol: Synthesis of 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol

One notable application of this compound is its use in the production of other chemical entities, for instance, 1-(3, 5-bis-Trifluoromethyl-phenyl)-ethane-1, 2-diol[1][2]. The following represents a generalized experimental workflow for this type of transformation, which typically involves the dihydroxylation of the vinyl group.

Materials:

-

This compound

-

An appropriate oxidizing agent (e.g., osmium tetroxide in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, or potassium permanganate under cold, alkaline conditions)

-

A suitable solvent system (e.g., a mixture of t-butanol and water)

-

Quenching agent (e.g., sodium sulfite)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in the chosen solvent system.

-

Oxidation: Cool the reaction mixture in an ice bath. Slowly add the oxidizing agent to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent until the color change indicates the consumption of the oxidant.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the conversion of this compound to 1-(3,5-bis-Trifluoromethyl-phenyl)-ethane-1,2-diol.

Caption: Synthetic conversion of this compound.

References

Solubility Profile of 3,5-Bis(trifluoromethyl)styrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)styrene (CAS No. 349-59-7) in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, expected solubility based on structural analogues, and a detailed protocol for experimental determination.

Core Concepts and Expected Solubility

This compound is a fluorinated aromatic compound with a vinyl group. Its solubility is primarily dictated by its molecular structure: a nonpolar aromatic ring substituted with two highly electronegative trifluoromethyl groups and a nonpolar vinyl group. This structure suggests a complex solubility profile.

The presence of the styrene backbone indicates a predisposition for solubility in nonpolar organic solvents. Styrene itself is highly soluble in solvents like hexane, toluene, and chloroform[1]. Conversely, the two trifluoromethyl groups introduce significant polarity and reduce the compound's ability to engage in van der Waals interactions with non-fluorinated hydrocarbon solvents. Perfluoroalkanes, for instance, exhibit low solubility in many common solvents but are more soluble in ethers, ketones, and esters[2].

Therefore, this compound is expected to exhibit favorable solubility in solvents that can effectively solvate both its aromatic and fluorinated moieties. It is known to be sparingly soluble in water[3][4]. A 10% solution in diethyl ether has been reported as clear, indicating good solubility in this solvent[5][6].

Qualitative Solubility Data

The following table summarizes the expected and observed qualitative solubility of this compound in various common organic solvents. This is based on its physical properties, the known solubility of structurally similar compounds, and available product information.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact with the aromatic ring, and the overall less polar nature of the solvent is compatible with the fluorinated groups. Good solubility in diethyl ether is reported[5][6]. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | The aromatic nature of these solvents should lead to favorable π-π stacking interactions with the benzene ring of the solute. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone group may enhance solubility compared to purely nonpolar solvents. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, the ester group provides some polarity that can aid in solvation. |

| Alkanes | Hexane, Heptane | Low to Moderate | The highly fluorinated nature of the solute may limit its solubility in nonpolar hydrocarbon solvents. |

| Alcohols | Methanol, Ethanol | Low | The strong hydrogen-bonding network of alcohols is not ideal for solvating the nonpolar and fluorinated parts of the molecule. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are powerful and may effectively solvate the molecule despite the differing polarity. |

| Water | Very Low | The compound is largely nonpolar and hydrophobic. It is reported to be sparingly soluble in water[3][4]. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess is to ensure that a saturated solution is formed. b. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute. c. Once the solvent is completely evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound. d. Calculate the solubility in g/L or other appropriate units.

-

Chromatographic Analysis (for volatile solvents or higher accuracy): a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the standard solutions using a suitable chromatographic method (GC-FID or HPLC-UV) to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that the solubility be determined experimentally using the protocol outlined or a similar validated method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. studylib.net [studylib.net]

- 3. This compound | 349-59-7 [chemicalbook.com]

- 4. 349-59-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. B23499.03 [thermofisher.com]

- 6. This compound, 96%, stab. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Bis(trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-bis(trifluoromethyl)styrene. Due to the absence of publicly available experimental spectral data, this guide utilizes predicted NMR data to offer insights into the structural characterization of this compound. It also outlines a standard experimental protocol for the acquisition of such spectra and includes a workflow diagram for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 | s | - | H-2, H-6 (Aromatic) |

| 7.70 | s | - | H-4 (Aromatic) |

| 6.80 | dd | 17.6, 10.9 | H-7 (Vinyl) |

| 5.95 | d | 17.6 | H-8a (Vinyl, trans) |

| 5.50 | d | 10.9 | H-8b (Vinyl, cis) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | C-1 (Aromatic) |

| 135.5 | C-7 (Vinyl) |

| 132.0 (q, J ≈ 34 Hz) | C-3, C-5 (Aromatic) |

| 125.0 (q, J ≈ 4 Hz) | C-2, C-6 (Aromatic) |

| 123.0 (q, J ≈ 273 Hz) | CF₃ |

| 122.5 (septet, J ≈ 4 Hz) | C-4 (Aromatic) |

| 118.0 | C-8 (Vinyl) |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a small molecule.

An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,5-Bis(trifluoromethyl)styrene. The information is intended to assist researchers, scientists, and professionals in the drug development field in ensuring safe laboratory and manufacturing practices when working with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C10H6F6 |

| CAS Number | 349-59-7 |

| Molecular Weight | 240.15 g/mol |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Melting Point | 7-8 °C[2] |

| Boiling Point | 60 °C at 20 mm Hg[2] |

| Density | 1.334 g/mL at 25 °C[2] |

| Refractive Index | 1.4235-1.4275 at 20°C[1] |

| Solubility | Sparingly soluble in water[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications.

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Toxicological Information

For styrene , the following has been reported:

-

Oral LD50 (rat): 2650 mg/kg

-

Inhalation LC50 (rat): 11800 mg/m³ for 4 hours

-

Inhalation LC50 (mouse): 9500 mg/m³ for 4 hours

Occupational Exposure Limits

Specific occupational exposure limits, such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. For the related compound, styrene , the following limits have been set and can be used as a conservative guideline:

| Organization | Limit | Value |

| OSHA | PEL (8-hour TWA) | 100 ppm |

| Ceiling Concentration | 200 ppm | |

| Maximum Peak | 600 ppm (5 minutes in any 3 hours) | |

| NIOSH | REL (10-hour TWA) | 50 ppm |

| STEL (15-minute) | 100 ppm | |

| ACGIH | TLV (8-hour TWA) | 20 ppm |

| STEL (15-minute) | 40 ppm |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from oxidizing agents.[2]

-

Keep in a flammable liquids storage cabinet.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

While specific experimental data for this compound is limited, the following are general methodologies for key safety-related experiments.

Flash Point Determination (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method confines the vapors, typically leading to a lower flash point than the open-cup method.

Apparatus: Pensky-Martens closed-cup tester or similar apparatus.

Methodology:

-

The sample is placed in the test cup of the apparatus.

-

The cup is heated at a slow, constant rate.

-

A stirrer is used to ensure uniform temperature throughout the sample.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid surface.

-

The temperature at which a brief flash is observed is recorded as the flash point.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

A three-dimensional reconstructed human epidermis tissue model is used.

-

The test chemical is applied topically to the surface of the tissue.

-

After a defined exposure period, the chemical is removed by rinsing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then measured spectrophotometrically.

-

The skin irritation potential is predicted based on the reduction in cell viability compared to negative controls. A viability of less than 50% is generally indicative of an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

Principle: This in vitro method evaluates the potential for a chemical to cause serious eye damage or eye irritation by assessing its effect on a reconstructed human cornea-like epithelium model.

Methodology:

-

A three-dimensional reconstructed human cornea-like epithelium tissue model is used.

-

The test chemical is applied to the epithelial surface.

-

Following a specified exposure time, the chemical is rinsed off.

-

The tissues are incubated for a post-exposure period.

-

Tissue viability is measured, commonly using the MTT assay.

-

The potential for eye irritation or serious eye damage is classified based on the extent of the reduction in tissue viability.

Visualizations

Personal Protective Equipment (PPE) Workflow

Caption: Required PPE for handling this compound.

Spill Response Logical Relationship

Caption: Logical workflow for responding to a spill.

References

commercial suppliers of 3,5-Bis(trifluoromethyl)styrene

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)styrene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in polymer chemistry and a significant precursor for the synthesis of biologically active molecules. This document details its commercial availability, physical and chemical properties, and provides insights into its applications, including detailed experimental protocols and its relevance in signaling pathways pertinent to drug discovery.

Commercial Availability and Properties

Several chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from major commercial suppliers, providing a comparative overview of purity, available quantities, and key physical and chemical properties.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |

| Thermo Scientific Chemicals | ≥92.0% (GC), 96% | 1 g, 5 g | 349-59-7 | C₁₀H₆F₆ |

| AOBChem | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 349-59-7 | C₁₀H₆F₆ |

| Sigma-Aldrich (Ambeed, Inc.) | 98% | Inquire | 349-59-7 | C₁₀H₆F₆ |

| Sigma-Aldrich (Apollo Scientific) | 98% | Inquire | 349-59-7 | C₁₀H₆F₆ |

| ChemicalBook | 98% | Inquire | 349-59-7 | C₁₀H₆F₆ |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Molecular Weight | 240.15 g/mol |

| Melting Point | 7-8 °C[2] |

| Boiling Point | 60 °C at 20 mm Hg[2] |

| Density | 1.334 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.425[2] |

| Solubility | Sparingly soluble in water[2] |

| Storage Temperature | 2-8°C, sealed in dry conditions[3] |

Applications in Synthesis

This compound is a versatile monomer and synthetic intermediate. Its primary applications lie in the synthesis of fluorinated polymers and as a precursor for various organic molecules, some of which exhibit significant biological activity.

Polymer Synthesis

This compound can be readily polymerized via free-radical polymerization to yield poly(this compound). The trifluoromethyl groups impart unique properties to the resulting polymer, such as high thermal stability.

This protocol is a representative procedure for the free-radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source for inert atmosphere

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Monomer Purification: Remove the polymerization inhibitor from this compound by passing it through a short column of activated basic alumina.

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified this compound in anhydrous toluene. The monomer concentration can be varied, a typical starting point is a 1 M solution.

-

Initiator Addition: Add AIBN to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.

-

Polymerization: Heat the reaction mixture to 60-80 °C with vigorous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Polymer Precipitation: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Free-Radical Polymerization

Caption: Workflow for the free-radical polymerization of this compound.

Synthesis of Small Molecules

Relevance in Drug Discovery and Signaling Pathways

The 3,5-bis(trifluoromethyl)phenyl group is of significant interest in medicinal chemistry due to its ability to enhance the metabolic stability and cell permeability of drug candidates. While this compound itself is not directly implicated in signaling pathways, it is a crucial building block for synthesizing compounds that modulate these pathways.

Inhibition of Liver Tumor Growth via HNF 4α/STAT3 Signaling Pathway

A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , which incorporates the 3,5-bis(trifluoromethyl)phenyl moiety, has been shown to inhibit the growth of liver cancer cells.[4]

Mechanism of Action: NHDC directly binds to the hydrophobic fatty acid ligand-binding site of Hepatocyte Nuclear Factor 4 alpha (HNF 4α) .[4] This interaction enhances the expression and DNA binding activity of HNF 4α. The activation of HNF 4α leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] The inactivation of STAT3, a key regulator of cell proliferation and survival, ultimately induces apoptosis in liver cancer cells and prevents tumor growth.[4]

Signaling Pathway Diagram: NHDC-mediated Inhibition of STAT3

Caption: NHDC inhibits the STAT3 signaling pathway by activating HNF 4α.

Antibacterial Activity through Disruption of Fatty Acid Biosynthesis

Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl substituent have been synthesized and demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]

Proposed Mechanism of Action: These compounds are believed to act as cell membrane-disrupting agents.[1] Mechanistic studies, including membrane permeability assays and CRISPRi, suggest that they likely inhibit fatty acid biosynthesis, a critical pathway for maintaining the integrity of the bacterial cell membrane.[1] This disruption leads to bacterial cell death.

Logical Relationship for Antibacterial Action

Caption: Proposed mechanism of antibacterial action for pyrazole derivatives.

Conclusion

This compound is a commercially available and highly valuable chemical for both materials science and medicinal chemistry. Its utility in creating fluorinated polymers with desirable thermal properties is well-established. Furthermore, its incorporation into small molecules has led to the development of promising therapeutic candidates that modulate key signaling pathways involved in cancer and bacterial infections. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 349-59-7 [chemicalbook.com]

- 3. This compound | 349-59-7 [sigmaaldrich.com]

- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic effects of trifluoromethyl groups on the styrene moiety

An In-depth Technical Guide to the Electronic Effects of Trifluoromethyl Groups on the Styrene Moiety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trifluoromethyl (CF₃) group onto a styrene moiety profoundly alters its electronic properties, reactivity, and physicochemical characteristics. The CF₃ group is one of the most potent electron-withdrawing groups used in medicinal and materials chemistry, primarily through a strong negative inductive effect (-I).[1] This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying principles. Understanding these modifications is critical for the rational design of novel pharmaceuticals, polymers, and advanced materials where precise tuning of electronic character is paramount.

Fundamental Electronic Effects of the Trifluoromethyl Group

The electronic influence of the CF₃ group is a combination of a dominant inductive effect and a weaker resonance (or hyperconjugative) effect.

Inductive Effect (-I)

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework. This inductive withdrawal is the primary mechanism by which the CF₃ group exerts its powerful electron-withdrawing nature.[1][2] This effect significantly lowers the electron density of the attached aromatic ring and, by extension, the vinyl group.

Resonance and Hyperconjugative Effects

While the inductive effect is straightforward, the resonance effect is more nuanced. The CF₃ group does not participate in classical resonance donation or withdrawal involving lone pairs. Instead, it is considered to have a weak electron-withdrawing effect via hyperconjugation, sometimes referred to as "negative hyperconjugation." This involves the delocalization of pi-electrons from the aromatic ring into the low-lying σ* orbitals of the C-F bonds. This effect, though much weaker than the inductive effect, further contributes to the deactivation of the aromatic ring.

Quantitative Analysis: Hammett Constants

The electronic impact of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group possesses strongly positive Hammett constants, confirming its electron-withdrawing character.[3] The σ⁺ value, which is particularly relevant for reactions involving the formation of a positive charge (carbocation) that can be stabilized by resonance, is significantly positive for the CF₃ group, indicating its powerful destabilizing effect on adjacent carbocations.[4]

Table 1: Hammett Substituent Constants

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ_para_plus (σ_p⁺) | Primary Effect |

|---|---|---|---|---|

| -CF₃ | 0.43 - 0.52 [5] | 0.54 - 0.61 [5] | +0.612 [4] | Strong -I |

| -NO₂ | +0.71 | +0.78 | +0.79 | Strong -I, -R |

| -CN | +0.56 | +0.66 | +0.66 | Strong -I, -R |

| -Cl | +0.37 | +0.23 | +0.11 | -I > +R |

| -CH₃ | -0.07 | -0.17 | -0.31 | Weak +I, +R |

| -OCH₃ | +0.12 | -0.27 | -0.78 | -I < +R |

Note: Ranges are provided where different sources report slightly different values.

Impact on the Styrene Moiety

The electronic perturbations from the CF₃ group are transmitted through the styrene framework, affecting both the aromatic ring and the vinyl group.

Caption: Logical flow of electronic effects from the CF₃ group to the styrene moiety.

Spectroscopic Signatures

The electron density shift is observable via Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹³C NMR of para-substituted styrenes, electron-withdrawing groups like CF₃ cause a downfield shift (higher ppm) for the β-vinyl carbon (Cβ) and an upfield shift (lower ppm) for the α-vinyl carbon (Cα) relative to unsubstituted styrene.[6] This "inverse" effect on Cα is characteristic of π-polarization.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 4-Substituted Styrenes

| Substituent (at C4) | Cα (Vinyl) | Cβ (Vinyl) | C1 (ipso-Aryl) | C4 (para-Aryl) |

|---|---|---|---|---|

| -H (Styrene) | 136.7 | 113.2 | 137.8 | 127.9 |

| -CF₃ (Estimated) | ~135.5 | ~116.5 | ~141.0 | ~129.0 (q) |

| -NO₂ | 135.1 | 118.4 | 144.3 | 146.9 |

| -CH₃ | 136.8 | 112.2 | 134.8 | 137.4 |

| -OCH₃ | 136.2 | 110.1 | 130.4 | 159.2 |

Note: Values for 4-(trifluoromethyl)styrene are estimated based on established substituent chemical shift (SCS) trends. The C4 signal is a quartet due to C-F coupling.

Reactivity of the Vinyl Group

The electron-deficient nature of the double bond in trifluoromethylated styrenes dictates their reactivity.

-

Electrophilic Additions: The vinyl group is significantly deactivated towards electrophilic attack compared to styrene. Reactions that proceed via a carbocation intermediate are particularly disfavored.[7]

-

Polymerization: The reactivity in radical polymerization is complex. While the double bond is deactivated, the radical intermediate can be influenced by the substituent. Studies have shown that the polymerization rate of trifluoromethyl-substituted styrenes can be higher than that of styrene itself.[8][9] This is attributed to the influence of the CF₃ group on the stability and reactivity of the propagating radical.

-

Cycloadditions and Nucleophilic Reactions: The electron-poor nature of the double bond makes trifluoromethylated styrenes excellent substrates for reactions with nucleophiles and for certain types of cycloaddition reactions where they act as the electron-deficient component.[10][11]

Table 3: Qualitative Order of Free Radical Polymerization Rates

| Monomer | Relative Rate |

|---|---|

| 4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) | Highest |

| 3,5-Bis(trifluoromethyl)styrene (35BTFMS) | ↓ |

| 2,5-Bis(trifluoromethyl)styrene (25BTFMS) | ↓ |

| Pentafluorostyrene (PFS) | ↓ |

| 2-Trifluoromethylstyrene (2TFMS) | ↓ |

| Styrene (St) | Lowest |

(Source: Based on data from Polymer, 52(4), 949-953)[9]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)styrene via Wittig Reaction

This protocol provides a general method for synthesizing a trifluoromethyl-substituted styrene from the corresponding benzaldehyde.

Objective: To synthesize 4-(trifluoromethyl)styrene from 4-(trifluoromethyl)benzaldehyde and methyltriphenylphosphonium bromide.

Reagents & Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

4-(Trifluoromethyl)benzaldehyde

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

-

Phosphonium Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise over 15 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe over 20 minutes.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo. A white solid (triphenylphosphine oxide) will precipitate.

-

To isolate the product, add cold hexanes to the crude mixture, which will precipitate most of the triphenylphosphine oxide. Filter the solid.

-

The filtrate contains the product. Purify further by flash column chromatography on silica gel using hexanes as the eluent to yield pure 4-(trifluoromethyl)styrene as a colorless liquid.

Characterization Workflow

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene [agris.fao.org]

- 10. Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Intramolecular Nitrone Cycloaddition of α-(Trifluoromethyl)styrenes. Role of the CF3 Group in the Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star of Fluoropolymers: A Technical Guide to 3,5-Bis(trifluoromethyl)styrene in Polymer Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of polymer chemistry, the quest for materials with enhanced thermal stability, chemical resistance, and unique surface properties is relentless. Fluorinated polymers have long been at the forefront of this pursuit, and among the diverse array of fluorinated monomers, 3,5-Bis(trifluoromethyl)styrene (3,5-BTFMS) is emerging as a monomer of significant interest. Its unique structure, featuring two trifluoromethyl groups on the aromatic ring, imparts exceptional properties to the resulting polymers, opening up a wide range of potential applications, from advanced coatings and membranes to specialized materials in the biomedical and pharmaceutical fields.

This in-depth technical guide provides a comprehensive overview of the core aspects of this compound in polymer chemistry. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to explore and harness the potential of this versatile monomer. The guide delves into the polymerization behavior of 3,5-BTFMS, presents key quantitative data for its homopolymers and copolymers, outlines detailed experimental protocols, and visualizes the underlying chemical processes.

Core Properties and Synthesis of this compound

This compound is a vinyl aromatic monomer characterized by the presence of two highly electronegative trifluoromethyl (-CF3) groups at the meta positions of the styrene ring. These groups are responsible for the unique properties of the resulting polymers.

Monomer Properties

| Property | Value |

| Chemical Formula | C₁₀H₆F₆ |

| Molecular Weight | 240.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 60 °C at 20 mmHg[1] |

| Density | 1.334 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.425[1] |

A brief overview of a synthetic route to 3,5-bis(trifluoromethyl)bromobenzene, a precursor to the styrene monomer, involves the reaction of 3,5-bis(trifluoromethyl)aniline. The subsequent conversion to the vinyl group can be achieved through standard organic chemistry methodologies.

Polymerization of this compound

This compound can be polymerized through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods, which offer precise control over the polymer architecture.

Conventional Free-Radical Polymerization

3,5-BTFMS can be readily polymerized using conventional free-radical initiators such as azobisisobutyronitrile (AIBN). Studies have shown that the polymerization rate of 3,5-BTFMS is higher than that of styrene and other trifluoromethyl-substituted styrenes like 2-trifluoromethylstyrene and 2,5-bis(trifluoromethyl)styrene[2]. This enhanced reactivity is attributed to the electronic effects of the trifluoromethyl groups.

Controlled Radical Polymerization

To achieve well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective for styrene derivatives and are applicable to 3,5-BTFMS.[3]

Atom Transfer Radical Polymerization (ATRP)

ATRP of styrenic monomers is a well-established technique that can be adapted for 3,5-BTFMS. The general mechanism involves the reversible activation of a dormant species by a transition metal complex.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling the polymerization of a wide range of monomers, including styrenes. The process involves a degenerative chain transfer process mediated by a RAFT agent.

Homopolymer and Copolymer Properties

Thermal Properties

The presence of the bulky and rigid trifluoromethyl groups is expected to increase the glass transition temperature (Tg) of the polymers due to restricted chain mobility. Copolymers of this compound with trifluoroethyl methacrylate (TFEMA) exhibit high glass transition temperatures, ranging from 120 to 145 °C.[2] Copolymers with styrene also show enhanced thermal stability.[4]

Quantitative Data for Copolymers of this compound

| Comonomer | 3,5-BTFMS Content (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |

| Trifluoroethyl methacrylate (TFEMA) | Varied | 120 - 145 | [2] |

| Styrene | 5 - 50 | Not specified, but enhanced thermal stability noted | [4] |

Reactivity Ratios

The reactivity ratios are crucial parameters for predicting the composition of a copolymer. For the copolymerization of this compound (M₁) with styrene (M₂), the reactivity ratios have been determined.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method | Reference |

| This compound | Styrene | 0.13 | 0.47 | Jaacks method | [4] |

The reactivity ratios indicate that both monomers have a tendency to react with the other monomer rather than with themselves, suggesting a tendency towards the formation of a random copolymer.

Experimental Protocols

The following are detailed methodologies for key polymerization techniques that can be applied to this compound, based on established procedures for styrene and its derivatives.

Free-Radical Polymerization of this compound

Materials:

-

This compound (inhibitor removed by passing through a column of basic alumina)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 20.8 mmol) and AIBN (e.g., 0.034 g, 0.208 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir.

-

Allow the polymerization to proceed for the desired time.

-

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of this compound (General Protocol)

Materials:

-

This compound (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anhydrous anisole or other suitable solvent

-

Methanol (for precipitation)

Procedure:

-

To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add anhydrous anisole (e.g., 10 mL) and the ligand, PMDETA (e.g., 20.8 µL, 0.1 mmol), via syringe.

-

Stir the mixture until a homogeneous catalyst complex is formed.

-

Add the monomer, this compound (e.g., 2.40 g, 10 mmol), and the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), via syringe.

-

Immerse the flask in a preheated oil bath (e.g., 90 °C) to start the polymerization.

-

Take samples periodically via a degassed syringe to monitor conversion by gas chromatography (GC) or ¹H NMR and molecular weight by gel permeation chromatography (GPC).

-

After the desired conversion is reached, terminate the polymerization by cooling and exposing the mixture to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound (General Protocol)

Materials:

-

This compound (inhibitor removed)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or other suitable RAFT agent

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-dioxane or other suitable solvent

-

Methanol (for precipitation)

Procedure:

-

In a reaction vessel, combine this compound (e.g., 2.40 g, 10 mmol), the RAFT agent CPAD (e.g., 34.5 mg, 0.1 mmol), AIBN (e.g., 3.3 mg, 0.02 mmol), and anhydrous 1,4-dioxane (e.g., 5 mL).

-

Deoxygenate the solution by purging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

-

Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Monitor the polymerization progress by taking samples for analysis.

-

Quench the reaction by cooling and exposure to air.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Visualizing the Polymerization Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Free-Radical Polymerization of 3,5-BTFMS.

Caption: Key steps in the RAFT polymerization mechanism.

Potential Applications

The unique combination of properties derived from the trifluoromethyl groups makes polymers of 3,5-BTFMS highly attractive for a variety of advanced applications:

-

High-Performance Coatings: The low surface energy and high thermal and chemical resistance of these polymers make them ideal for creating protective and anti-fouling coatings.

-

Advanced Optical Materials: The transparency and high refractive index of copolymers suggest their use in optical applications, such as in lenses and optical fibers.[2]

-

Membranes for Separations: The rigid polymer backbone and chemical inertness are desirable for the fabrication of robust membranes for gas separation and filtration.

-

Biomedical and Pharmaceutical Applications: The biocompatibility and hydrophobicity of fluoropolymers can be leveraged in drug delivery systems, medical implants, and as coatings for medical devices. The monomer itself is a building block for other specialty chemicals.[1]

-

Flame Retardant Materials: The incorporation of fluorinated styrenes into polystyrene has been shown to enhance flame retardancy.[4]

Conclusion

This compound is a highly promising monomer that offers a pathway to a new generation of fluoropolymers with exceptional properties. Its ability to be polymerized via both conventional and controlled radical methods allows for the synthesis of a wide range of materials, from simple homopolymers to complex block copolymers with tailored architectures. The quantitative data on its copolymerization behavior and the thermal properties of its copolymers underscore its potential to significantly enhance material performance. While further research is needed to fully elucidate the properties of its homopolymer and explore the full scope of its applications, this technical guide provides a solid foundation for scientists and researchers to begin their exploration of this exciting and versatile monomer. The continued investigation into 3,5-BTFMS is poised to unlock new possibilities in materials science, with far-reaching implications for various industrial and scientific fields.

References

Methodological & Application

Application Note: Synthesis of 3,5-Bis(trifluoromethyl)styrene via Grignard Reaction

Introduction

3,5-Bis(trifluoromethyl)styrene is a valuable monomer and synthetic intermediate used in the development of polymers and pharmaceutical compounds. The trifluoromethyl groups impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. This document outlines a detailed protocol for the synthesis of this compound. The synthesis is a two-step process initiated by the formation of a Grignard reagent, followed by a dehydration reaction.

Synthetic Strategy

The primary synthetic route involves two key transformations:

-

Grignard Reaction: 3,5-Bis(trifluoromethyl)bromobenzene is converted into its corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. This organometallic intermediate then acts as a nucleophile, reacting with acetaldehyde. Subsequent hydrolysis yields the secondary alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

-

Dehydration: The intermediate alcohol is then dehydrated to form the target alkene, this compound. A common method for this step utilizes phosphorus(V) oxide[1].

Safety Considerations

The preparation of Grignard reagents containing trifluoromethylphenyl moieties requires stringent safety precautions. There are reports of detonations, which may be attributed to loss of solvent contact or runaway exothermic side reactions, particularly when using elemental magnesium[2][3][4]. An alternative and safer method for generating the Grignard reagent involves a low-temperature halogen-magnesium exchange with isopropylmagnesium chloride (i-PrMgCl)[2][3][5]. All procedures should be conducted in a well-ventilated fume hood, behind a blast shield, and under an inert atmosphere.

Experimental Protocols

This section details the two-step synthesis of this compound.

Step 1: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Grignard Reaction

This procedure involves the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide and its subsequent reaction with acetaldehyde[1][6][7][8].

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated ammonium chloride solution

-

Iodine crystal (for initiation, if necessary)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Equip a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent[9].

-

Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

-

Prepare a solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-